

Spectroscopic Profile of Tinuvin 1577: A Technical Guide

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Compound of Interest

Compound Name: 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]phenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Tinuvin 1577, a high-performance ultraviolet (UV) light absorber of the hydroxyphenyl triazine class. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopic characteristics of Tinuvin 1577, along with detailed experimental protocols and a functional workflow diagram. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the development and analysis of materials requiring UV protection.

Chemical Structure and Properties

- Chemical Name: 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol[1]
- CAS Number: 147315-50-2[1]
- Molecular Formula: C₂₇H₂₇N₃O₂[2]
- Molecular Weight: 425.52 g/mol [2][3]

Tinuvin 1577 is a yellowish, free-flowing granular substance with a melting point of approximately 148 °C.[1] It exhibits very low volatility and is compatible with a wide range of polymers.[4]

Spectroscopic Data

UV-Visible Spectroscopy

Tinuvin 1577 exhibits strong absorbance in the UV-A region of the electromagnetic spectrum, which is critical for its function as a UV absorber. The UV-Vis spectrum, typically recorded in a chloroform solution, shows two distinct absorption maxima.

Wavelength (λ_{max})	Molar Absorptivity (ϵ)	Solvent
274 nm	Not Reported	Chloroform
341 nm	22,000 L·mol ⁻¹ ·cm ⁻¹	Chloroform

Table 1: UV-Visible Spectroscopic Data for Tinuvin 1577 in Chloroform.[\[1\]](#)

Infrared (IR) Spectroscopy

While a complete experimental IR spectrum for Tinuvin 1577 is not readily available in the public domain, the expected characteristic absorption bands can be predicted based on its functional groups. The key vibrational modes are associated with the phenol, triazine, and aliphatic moieties.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3400-3600	O-H (Phenol)	Stretching (intramolecular H-bond)
~3050-3100	C-H (Aromatic)	Stretching
~2850-2960	C-H (Aliphatic)	Stretching
~1500-1600	C=N, C=C (Triazine, Phenyl)	Ring Stretching
~1350-1450	C-N (Triazine)	Stretching
~1200-1300	C-O (Phenol, Ether)	Stretching
~800-900	C-H (Aromatic)	Out-of-plane Bending

Table 2: Predicted Fourier-Transform Infrared (FTIR) Peak Assignments for Tinuvin 1577.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ^1H and ^{13}C NMR data for Tinuvin 1577 are not widely published.

However, based on the chemical structure and data from analogous hydroxyphenyl triazine compounds, the expected chemical shifts can be estimated.

^1H NMR (Predicted):

Chemical Shift (δ , ppm)	Proton Type	Multiplicity
~10.0-12.0	Ar-OH	Singlet (broad)
~7.0-8.5	Aromatic Protons	Multiplets
~4.0	-O-CH ₂ -	Triplet
~1.2-1.8	-CH ₂ - (aliphatic chain)	Multiplets
~0.9	-CH ₃	Triplet

Table 3: Predicted ^1H NMR Chemical Shifts for Tinuvin 1577.

^{13}C NMR (Predicted):

Chemical Shift (δ , ppm)	Carbon Type
~160-175	C=N (Triazine)
~150-160	C-O (Phenolic)
~110-140	Aromatic Carbons
~68	-O-CH ₂ -
~20-35	Aliphatic Carbons
~14	-CH ₃

Table 4: Predicted ^{13}C NMR Chemical Shifts for Tinuvin 1577.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Tinuvin 1577.

UV-Visible Spectroscopy

Objective: To determine the UV-Visible absorption spectrum of Tinuvin 1577 and identify the wavelengths of maximum absorbance (λ_{max}).

Materials:

- Tinuvin 1577
- Chloroform (spectroscopic grade)
- Volumetric flasks
- Quartz cuvettes
- UV-Vis spectrophotometer

Procedure:

- **Solution Preparation:** Prepare a stock solution of Tinuvin 1577 in chloroform at a concentration of 10 mg/L.^[1] Ensure the solid is completely dissolved.
- **Instrument Setup:** Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
- **Blank Measurement:** Fill a quartz cuvette with the chloroform solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum across the desired wavelength range (e.g., 200-600 nm).
- **Sample Measurement:** Rinse the cuvette with the Tinuvin 1577 solution and then fill it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
- **Data Analysis:** Identify the wavelengths of maximum absorbance (λ_{max}) from the recorded spectrum. If performing quantitative analysis, use the Beer-Lambert law at the λ_{max} of interest.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of Tinuvin 1577 to identify its functional groups.

Materials:

- Tinuvin 1577
- Potassium bromide (KBr, IR grade)
- Mortar and pestle
- Hydraulic press for KBr pellets
- FTIR spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method): Dry a small amount of Tinuvin 1577 and KBr to remove any moisture. Mix approximately 1-2 mg of Tinuvin 1577 with 100-200 mg of KBr in a mortar and grind to a fine powder. Press the mixture into a transparent pellet using a hydraulic press.
- Instrument Setup: Turn on the FTIR spectrometer and allow it to initialize.
- Background Measurement: Record a background spectrum with an empty sample compartment.
- Sample Measurement: Place the KBr pellet containing the sample in the spectrometer's sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of Tinuvin 1577 for structural elucidation.

Materials:

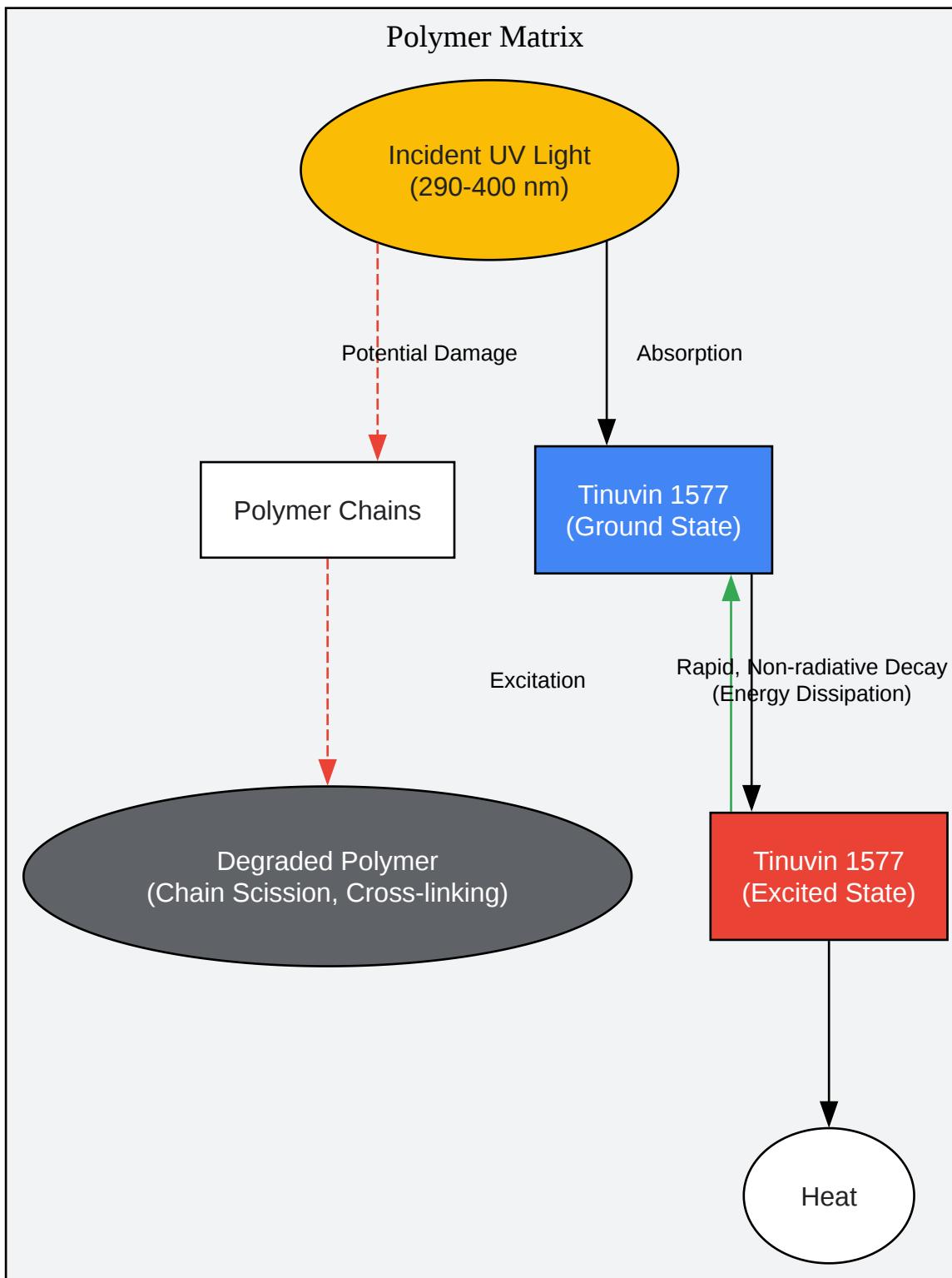
- Tinuvin 1577
- Deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard
- NMR tubes
- NMR spectrometer

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of Tinuvin 1577 in about 0.6-0.7 mL of CDCl_3 in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition: Acquire the ^1H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the ^{13}C NMR spectrum. Due to the lower natural abundance of ^{13}C , a larger number of scans will be required compared to ^1H NMR.
- Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the signals in the ^1H spectrum and determine the chemical shifts relative to TMS for both ^1H and ^{13}C spectra.

Functional Workflow and Signaling Pathways

Tinuvin 1577 functions as a UV absorber, protecting polymeric materials from photodegradation. The process does not involve a biological signaling pathway but rather a photochemical and photophysical mechanism. The following diagram illustrates the workflow of UV light absorption and energy dissipation by Tinuvin 1577 within a polymer matrix.



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Caption: Workflow of UV protection by Tinuvin 1577 in a polymer matrix.

This in-depth technical guide provides a foundational understanding of the spectroscopic properties of Tinuvin 1577. The presented data and protocols are intended to aid researchers in the identification, characterization, and application of this important UV absorber.

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